molecular formula C10H13FN4O3S B2828226 4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride CAS No. 2411253-97-7

4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride

Cat. No.: B2828226
CAS No.: 2411253-97-7
M. Wt: 288.3
InChI Key: CSUBEPDRHTVNIA-UHFFFAOYSA-N
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Description

4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride is a complex organic compound that features a piperazine ring substituted with a sulfonyl fluoride group and a carbamoylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like DBU for cyclization, and nucleophiles for substitution reactions. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 4-(5-Carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Properties

IUPAC Name

4-(5-carbamoylpyridin-2-yl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN4O3S/c11-19(17,18)15-5-3-14(4-6-15)9-2-1-8(7-13-9)10(12)16/h1-2,7H,3-6H2,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUBEPDRHTVNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(=O)N)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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